molecular formula C19H21N5OS B2649834 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034457-07-1

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2649834
CAS No.: 2034457-07-1
M. Wt: 367.47
InChI Key: CWFNFKDNJARAPZ-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with a thiophene derivative. The final step usually involves the formation of the cyclopentanecarboxamide moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential use in drug discovery and development due to its unique structure.

    Industry: Applications in materials science and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(furan-2-yl)cyclopentanecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure could result in different reactivity, stability, and interactions with biological targets.

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of pyrazole, pyrazine, and thiophene moieties, which may confer specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various molecular targets, such as enzymes and receptors. The following mechanisms are proposed:

  • Hydrogen Bonding and π-π Interactions : The pyrazole and pyrazine rings can engage in hydrogen bonding, enhancing the binding affinity to target proteins.
  • Electrostatic Interactions : The thiophene moiety may contribute to electrostatic interactions, further stabilizing the compound's binding to its biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related study found that pyrazole derivatives demonstrated effective insecticidal activity against various pests, including Mythimna separate and Helicoverpa armigera at concentrations of 500 mg/L . The compound's structural characteristics may enhance its efficacy against microbial targets.

Medicinal Chemistry Applications

The compound's potential as a therapeutic agent is under investigation. Its unique structure allows for exploration in various therapeutic areas, including:

  • Antiviral Activity : Similar compounds have shown antiviral properties, suggesting potential for further research in this area.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory activities, which could be relevant for developing treatments for inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrazole Intermediate : Achieved through cyclization of hydrazine derivatives with diketones.
  • Coupling with Thiophene : The pyrazole intermediate is coupled with thiophene derivatives using coupling agents like EDCI in the presence of bases.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityReference
Compound 14hInsecticidal (77.8% against Pyricularia oryae)
Compound 14eAntifungal (55.6% inhibition)
Compound 14nBroad-spectrum antifungal activity

These comparisons highlight the potential efficacy of the compound in agricultural applications as well.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-24-14(11-15(23-24)16-13-20-8-9-21-16)12-22-18(25)19(6-2-3-7-19)17-5-4-10-26-17/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFNFKDNJARAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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